molecular formula C20H27N5O4 B2775283 Ethyl 3-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate CAS No. 896319-84-9

Ethyl 3-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate

Cat. No. B2775283
CAS RN: 896319-84-9
M. Wt: 401.467
InChI Key: YJDFKHFWPOSBPW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ester group (propanoate), a cyclohexyl group, and a purine imidazole ring . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of the purine imidazole ring and the cyclohexyl group. The cyclohexyl group is a cycloalkane and can exist in various conformations . The purine imidazole ring is a heterocyclic compound containing nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The ester group could undergo reactions such as hydrolysis or reduction. The purine imidazole ring could participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure and the functional groups present. For example, the presence of an ester group could influence its polarity and solubility .

Scientific Research Applications

Epoxidation and Epoxide Opening Reactions

Epoxidation of related compounds has been utilized in the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. This approach involves chelation-controlled epoxide opening, leading to the production of triol derivatives and spiro lactone. Such methodologies demonstrate the utility of cyclohexane derivatives in synthetic chemistry, highlighting the potential applications of Ethyl 3-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate in creating complex molecular architectures (Eipert, Maichle‐Mössmer, & Maier, 2003).

Novel Precursors for Synthesis

The compound has been explored as a novel precursor for the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones, following conventional protection, selective amidation, and deprotective-cyclization approaches. This demonstrates its utility in the efficient and selective synthesis of complex heterocyclic compounds, indicating its potential in drug discovery and organic chemistry (Thakur, Sharma, & Das, 2015).

Regioselective Synthesis

Another study highlights its use in the regioselective synthesis of 1-alkyl-4-imidazolecarboxylates, showcasing the versatility of Ethyl 3-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate in facilitating selective reactions. This opens up new avenues in the synthesis of imidazole derivatives, which are important in pharmaceutical chemistry (Helal & Lucas, 2002).

Mechanism of Action

Without specific studies or applications related to this compound, it’s challenging to predict its mechanism of action. It could potentially interact with biological systems through the purine imidazole ring, as purines are key components of nucleic acids .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields such as medicinal chemistry, given the biological relevance of purines .

properties

IUPAC Name

ethyl 3-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4/c1-4-29-15(26)10-11-23-18(27)16-17(22(3)20(23)28)21-19-24(16)12-13(2)25(19)14-8-6-5-7-9-14/h12,14H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDFKHFWPOSBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=O)C2=C(N=C3N2C=C(N3C4CCCCC4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate

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